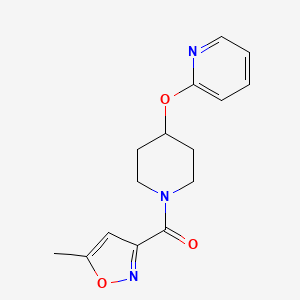
(5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is determined by its chemical formula, C15H17N3O3. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a methyl group at the 5-position . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, substituted with a pyridin-2-yloxy group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Novel bioactive heterocycles, including derivatives of isoxazole, have been synthesized and evaluated for various activities, demonstrating the compound's relevance in the development of new therapeutic agents. Structural characterizations, such as X-ray diffraction studies, provide insights into the molecular conformations and stability, facilitated by intermolecular hydrogen bonding (Prasad et al., 2018). Such research underscores the compound's utility in pharmaceutical chemistry and materials science.
Molecular Interaction Studies
Investigations into the molecular interactions of related compounds, especially antagonists and inhibitors binding to specific receptors, offer valuable information for drug design. For instance, molecular docking studies of cannabinoid receptor antagonists elucidate the steric and electrostatic considerations crucial for binding affinity and activity, providing a template for the design of new therapeutic agents (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Compounds structurally similar to "(5-Methylisoxazol-3-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone" have been synthesized and screened for antimicrobial and anticancer activities. The synthesis of new pyridine derivatives has shown variable and modest activity against bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Patel et al., 2011). Additionally, the synthesis of derivatives and their evaluation against cancer cell lines can lead to the identification of potent anticancer agents, further underscoring the versatility and potential of this compound class in therapeutic development (Kletskov et al., 2018).
Propiedades
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-10-13(17-21-11)15(19)18-8-5-12(6-9-18)20-14-4-2-3-7-16-14/h2-4,7,10,12H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDOFSJORMICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

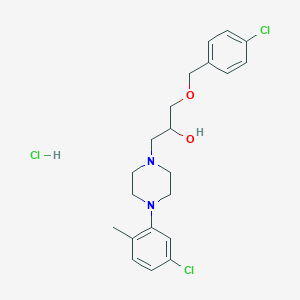

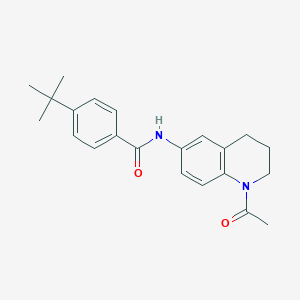
![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2838432.png)
![(5-Oxaspiro[3.5]nonan-6-yl)methanesulfonyl chloride](/img/structure/B2838433.png)

![4-Chloro-2-[(4-chlorobenzyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2838437.png)


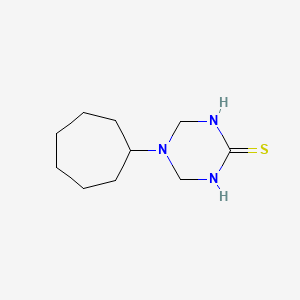
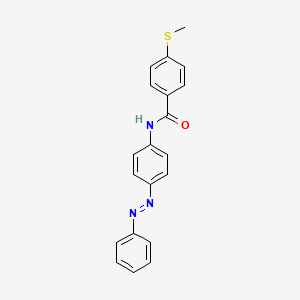
![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)
![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)
